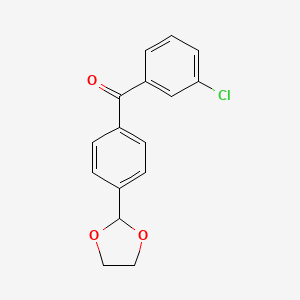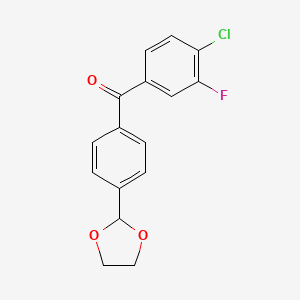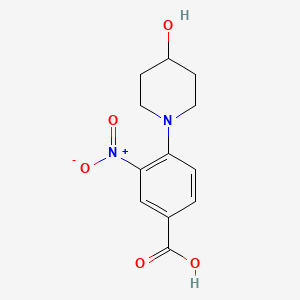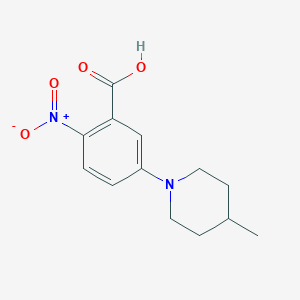![molecular formula C11H12N4S B1328059 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile CAS No. 1033463-26-1](/img/structure/B1328059.png)
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile” is a compound that has been evaluated for anticonvulsant activity . It is part of a series of compounds designed and synthesized with the structural requirements of pharmacophore in mind . The compound has a molecular formula of C11H12N4S and a molecular weight of 232.31 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile is involved in the synthesis of various heterocyclic compounds due to its potential reactivity. The compound has been utilized in reactions leading to the formation of derivatives with notable antimicrobial and antiviral activities. For instance, the reaction with certain reagents can yield compounds that have been studied for their biological activities, demonstrating the broad utility of this chemical in synthesizing biologically active molecules (Badahdah, Hamid, & Noureddin, 2015).
Novel Synthesis Methods
Research has also focused on novel synthesis methods involving this compound, leading to the creation of new chemical entities with unique structures. For example, heating it with specific reagents can result in ring contraction and the introduction of new functional groups, opening avenues for further chemical modifications and applications in various fields of chemistry and pharmacology (Kapratwar, Baheti, & Kuberkar, 2005).
Antimicrobial Properties
Several studies have demonstrated the antimicrobial properties of derivatives synthesized from this compound. These compounds have been tested against a variety of bacterial and fungal strains, showing significant activity and suggesting potential applications in developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Molecular Structure and Design
The structural analysis of derivatives from this compound has contributed to a deeper understanding of molecular interactions and design principles. X-ray crystallography and other analytical techniques have been employed to elucidate the molecular structures, which is crucial for the rational design of compounds with desired biological or physical properties (Sun & Cui, 2008).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, such as dpre1, leading to the inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacterium .
Biochemical Pathways
The biochemical pathways affected by 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile are likely related to the biosynthesis of arabinogalactan due to the inhibition of DprE1 . The disruption of this pathway leads to the downstream effect of compromised cell wall integrity in Mycobacterium tuberculosis, which can result in bacterial death .
Pharmacokinetics
The physicochemical properties of benzothiazole derivatives can influence their bioavailability .
Result of Action
The result of the action of this compound is likely the inhibition of the growth of Mycobacterium tuberculosis due to the disruption of the biosynthesis of arabinogalactan . This leads to the compromise of the bacterial cell wall, which can result in bacterial death .
Eigenschaften
IUPAC Name |
3-[amino-(4-methyl-1,3-benzothiazol-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-4-2-5-9-10(8)14-11(16-9)15(13)7-3-6-12/h2,4-5H,3,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPISEGGGXAGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

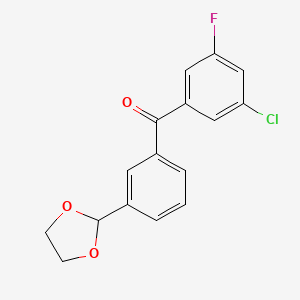
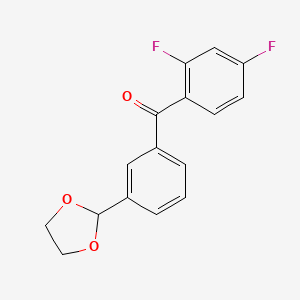
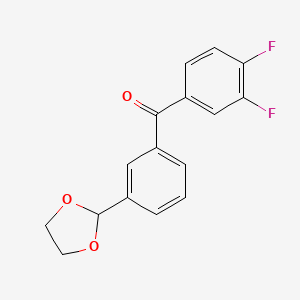
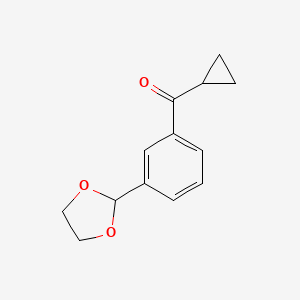
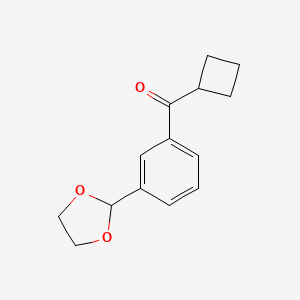
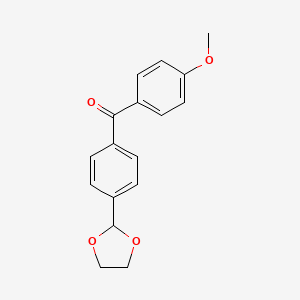
![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)
